molecular formula C8H6N2O2 B1456001 1,8-NAPHTHYRIDINE-2,4-DIOL CAS No. 59514-86-2

1,8-NAPHTHYRIDINE-2,4-DIOL

Cat. No.: B1456001
CAS No.: 59514-86-2
M. Wt: 162.15 g/mol
InChI Key: LUORZZNCJWKOSX-UHFFFAOYSA-N
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Description

1,8-NAPHTHYRIDINE-2,4-DIOL is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 8, and a hydroxyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-NAPHTHYRIDINE-2,4-DIOL typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminonicotinic acid with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired compound. The reaction conditions often involve heating the mixture in the presence of a suitable catalyst, such as sulfuric acid or polyphosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,8-NAPHTHYRIDINE-2,4-DIOL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxo-1,8-naphthyridin-2(1H)-one, while reduction could produce 4-amino-1,8-naphthyridin-2(1H)-one.

Scientific Research Applications

1,8-NAPHTHYRIDINE-2,4-DIOL has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 1,8-NAPHTHYRIDINE-2,4-DIOL depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The molecular targets and pathways involved can vary, but common targets include topoisomerases and kinases, which are crucial for cell division and signaling.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridin-2(1H)-one: Lacks the hydroxyl group at position 4, which may affect its reactivity and biological activity.

    4-Hydroxyquinoline: Similar structure but with a different ring system, leading to different chemical properties and applications.

    4-Hydroxy-2-quinolone: Another related compound with distinct biological activities.

Uniqueness

1,8-NAPHTHYRIDINE-2,4-DIOL is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to participate in various chemical reactions and its applications in multiple fields make it a compound of significant interest.

Properties

IUPAC Name

4-hydroxy-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-6-4-7(12)10-8-5(6)2-1-3-9-8/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUORZZNCJWKOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C=C2O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716193
Record name 4-Hydroxy-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59514-86-2
Record name 4-Hydroxy-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-1,2-dihydro-1,8-naphthyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of the synthesized 4-Hydroxy-1,8-naphthyridin-2(1H)-ones and how do they relate to potential biological activity?

A1: The research by [, , ] describes the synthesis of 3-substituted 4-Hydroxy-1,8-naphthyridin-2(1H)-ones. These compounds possess a core 1,8-naphthyridin-2(1H)-one scaffold with a hydroxyl group at the 4-position. The 3-position is diversified with various substituents including aryl, alkyl, and cyano groups [, , ]. While specific biological targets are not identified in the papers, the presence of the 1,8-naphthyridine core, known for its presence in various bioactive molecules, along with the variable substituents, suggests potential for diverse biological activities. Further investigation into structure-activity relationships is needed to elucidate specific targets and mechanisms.

Q2: What are the advantages of the synthetic routes described in the papers for producing 4-Hydroxy-1,8-naphthyridin-2(1H)-ones?

A2: The papers highlight the use of 2-methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one [] and 4H-pyrido[2,3-d][1,3]oxazin-4-ones [, ] as starting materials for the synthesis of 4-Hydroxy-1,8-naphthyridin-2(1H)-ones. The reactions proceed through a cyclization step involving active methylene compounds like arylacetic esters [, ]. These methods offer several advantages:

  • Efficiency: The reactions are reported to proceed in good yields with relatively short reaction times. [, , ]
  • Versatility: The use of various active methylene compounds allows for the introduction of diverse substituents at the 3-position of the 1,8-naphthyridin-2(1H)-one core [, , ].
  • Operational simplicity: The reactions can be performed under relatively mild conditions, potentially making them suitable for large-scale synthesis [, ].

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